S-(4-chlorophenyl) 3,4-dimethoxybenzenecarbothioate
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Overview
Description
S-(4-chlorophenyl) 3,4-dimethoxybenzenecarbothioate is an organic compound with the molecular formula C15H13ClO3S and a molecular weight of 308.8 g/mol. This compound is a derivative of dimethoxybenzene and is characterized by the presence of a chlorophenyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-chlorophenyl) 3,4-dimethoxybenzenecarbothioate typically involves the esterification of 3,4-dimethoxybenzenecarbothioic acid with 4-chlorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
S-(4-chlorophenyl) 3,4-dimethoxybenzenecarbothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
S-(4-chlorophenyl) 3,4-dimethoxybenzenecarbothioate has various applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-(4-chlorophenyl) 3,4-dimethoxybenzenecarbothioate is not well-documented. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dimethoxybenzenecarbothioic acid S-(4-bromophenyl) ester
- 3,4-dimethoxybenzenecarbothioic acid S-(4-fluorophenyl) ester
- 3,4-dimethoxybenzenecarbothioic acid S-(4-methylphenyl) ester
Uniqueness
S-(4-chlorophenyl) 3,4-dimethoxybenzenecarbothioate is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s properties and applications.
Properties
Molecular Formula |
C15H13ClO3S |
---|---|
Molecular Weight |
308.8 g/mol |
IUPAC Name |
S-(4-chlorophenyl) 3,4-dimethoxybenzenecarbothioate |
InChI |
InChI=1S/C15H13ClO3S/c1-18-13-8-3-10(9-14(13)19-2)15(17)20-12-6-4-11(16)5-7-12/h3-9H,1-2H3 |
InChI Key |
HXZLPWRTIGTCLO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)SC2=CC=C(C=C2)Cl)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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